molecular formula C17H17NO2 B11854052 9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-17-2

9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11854052
CAS No.: 62627-17-2
M. Wt: 267.32 g/mol
InChI Key: VKWMDUVDMTUOIJ-UHFFFAOYSA-N
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Description

9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of 9-tert-Butyl-7-methyl-5H-1

Preparation Methods

The synthesis of 9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of tert-butyl and methyl-substituted benzopyran and pyridine derivatives, followed by cyclization to form the fused ring structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

9-tert-Butyl-7-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:

The uniqueness of 9-tert-Butyl-7-methyl-5H-1

Properties

CAS No.

62627-17-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

9-tert-butyl-7-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C17H17NO2/c1-10-8-12-14(19)11-6-5-7-18-16(11)20-15(12)13(9-10)17(2,3)4/h5-9H,1-4H3

InChI Key

VKWMDUVDMTUOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C2=O)C=CC=N3

Origin of Product

United States

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